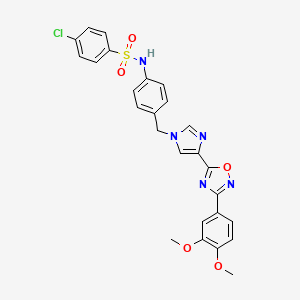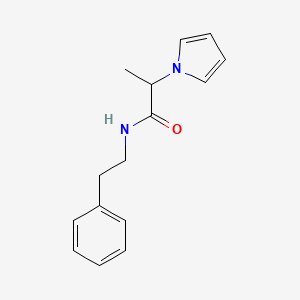
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a derivative of pyrrolidine and is structurally similar to the well-known compound, N-phenylpyrrolidine (NPP). In
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is not fully understood; however, it has been suggested that the compound acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have significant effects on the central nervous system, particularly on dopamine neurotransmission. The compound has been reported to increase dopamine levels in the brain, leading to its analgesic, anxiolytic, and antidepressant effects. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Orientations Futures
There are several future directions for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other drug addictions, such as opioid addiction. Furthermore, the development of novel delivery methods for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide could potentially overcome the compound's limited solubility in water, leading to more efficient administration in lab experiments.
Conclusion:
In conclusion, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's synthesis method has been optimized for high yield and purity, and its mechanism of action has been suggested to be a dopamine reuptake inhibitor. N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to possess analgesic, anxiolytic, and antidepressant properties, as well as potential therapeutic applications in the treatment of drug addiction. While there are limitations to using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments, there are several future directions for research that could potentially overcome these limitations and lead to the development of more potent and selective dopamine reuptake inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide involves the reaction of 2-phenylethylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in its pure form. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess analgesic, anxiolytic, and antidepressant properties. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been reported to have potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(17-11-5-6-12-17)15(18)16-10-9-14-7-3-2-4-8-14/h2-8,11-13H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZUASBPNMYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)
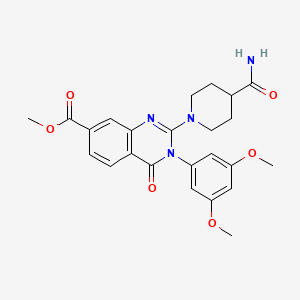
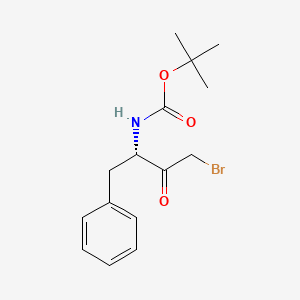
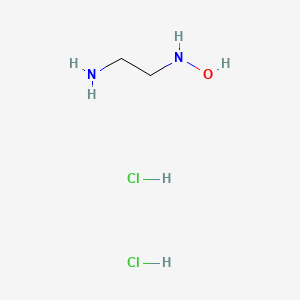

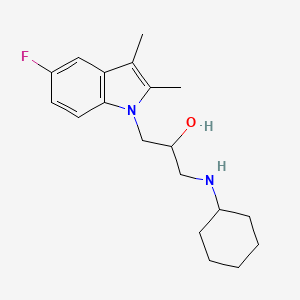
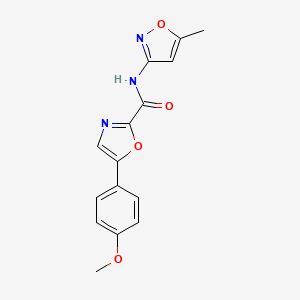

methanone](/img/structure/B2701139.png)

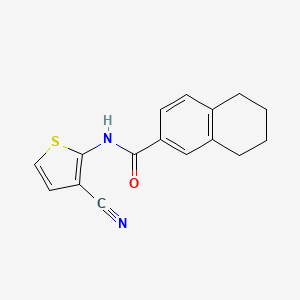
![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
